molecular formula C26H42O4 B12653799 3-Ethylheptyl 6-methyloctyl phthalate CAS No. 85851-80-5

3-Ethylheptyl 6-methyloctyl phthalate

Cat. No.: B12653799
CAS No.: 85851-80-5
M. Wt: 418.6 g/mol
InChI Key: NYYCJHCPPINKEF-UHFFFAOYSA-N
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Description

3-Ethylheptyl 6-methyloctyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C26H42O4, and it has a molecular weight of 418.60928 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylheptyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols, 3-ethylheptanol and 6-methyloctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylheptyl 6-methyloctyl phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.

    Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Studied for its potential impacts on human health, including liver toxicity and insulin resistance.

    Industry: Utilized in the production of flexible PVC products, coatings, and adhesives

Mechanism of Action

The mechanism of action of 3-Ethylheptyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DiNP)
  • Diisodecyl phthalate (DiDP)

Uniqueness

3-Ethylheptyl 6-methyloctyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific combination of 3-ethylheptanol and 6-methyloctanol as alcohol components differentiates it from other commonly used phthalates .

Properties

CAS No.

85851-80-5

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

2-O-(3-ethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-5-8-15-22(7-3)18-20-30-26(28)24-17-12-11-16-23(24)25(27)29-19-13-9-10-14-21(4)6-2/h11-12,16-17,21-22H,5-10,13-15,18-20H2,1-4H3

InChI Key

NYYCJHCPPINKEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC

Origin of Product

United States

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